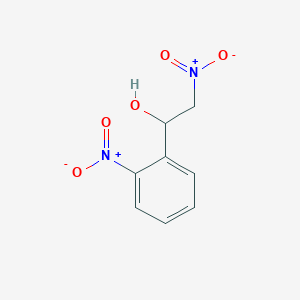
2-硝基-1-(2-硝基苯基)乙醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Nitro-1-(2-nitrophenyl)ethanol is a chemical compound that has been studied in various contexts due to its relevance in organic synthesis and potential applications. While the provided papers do not directly address 2-Nitro-1-(2-nitrophenyl)ethanol, they do provide insights into related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of related nitrophenyl compounds has been explored in several studies. For instance, the synthesis of N-(2-methylphenyl)hydroxylamine from o-nitrotoluene in a Zn/H2O/CO2 system was enhanced by the addition of ethanol, which increased the selectivity of the desired product . Additionally, the aerobic oxidation of o-nitroethylbenzene catalyzed by metalloporphyrins has been investigated, leading to the formation of 1-(2-nitrophenyl)ethanol under solvent-free conditions at atmospheric pressure . These studies provide a foundation for understanding the synthesis routes that could potentially be applied to 2-Nitro-1-(2-nitrophenyl)ethanol.
Molecular Structure Analysis
The molecular structure of nitrophenyl compounds is characterized by the presence of nitro groups attached to a phenyl ring. The photolytic cleavage of 1-(2-nitrophenyl)ethyl ethers has been shown to involve hemiacetal intermediates, with the breakdown of these intermediates being rate-limiting for product release . Furthermore, the synthesis of isotopomers of 1-(2-nitrophenyl)ethyl phosphates has been reported, which provides insights into the molecular structure and isotopic labeling of such compounds .
Chemical Reactions Analysis
The chemical reactions of nitrophenyl compounds are diverse. For example, the photolytic cleavage of 1-(2-nitrophenyl)ethyl ethers results in the formation of alcohols and nitrosoacetophenone byproducts . In another study, the photochemical reaction mechanisms of 2-nitrobenzyl alcohols were investigated, leading to the formation of 2-nitroso hydrates through dual proton transfer . These findings are relevant to understanding the chemical behavior of 2-Nitro-1-(2-nitrophenyl)ethanol.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrophenyl compounds can be influenced by their molecular structure. For instance, solvatochromism has been observed in nitro-substituted phenolates, which can serve as probes for investigating preferential solvation in solvent mixtures . This property is indicative of the interactions between the compound and the solvent, which could be relevant for 2-Nitro-1-(2-nitrophenyl)ethanol as well.
科学研究应用
合成和立体化学
2-硝基-1-(2-硝基苯基)乙醇已被用于合成P3-1-(2-硝基苯基)乙基三磷酸腺苷(“笼型”ATP)的非对映异构体中。使用霍罗动力学拆分程序确定了 (S)-醇的绝对立体化学,并且通过其 (1S)-樟脑酸酯的 X 射线晶体学进一步证实了它的用途 (Corrie、Reid、Trentham、Hursthouse 和 Mazid,1992)。
光化学反应机理
已经对包括 2-硝基苄醇和 1-(2-硝基苯基)乙醇在内的 2-硝基苄基化合物的反应机理进行了研究。这些研究利用激光闪光光解和时间分辨红外光谱来研究一级 aci-硝基光产物 (Gáplovský、Il'ichev、Kamdzhilov、Kombarova、Mac、Schwörer 和 Wirz,2005)。
同位素异构体的合成
已经探索了 1-(2-硝基苯基)乙基磷酸盐的 [15N] 和 [侧链 1-13C] 同位素异构体的合成。这涉及用 NH4NO3-三氟乙酸酐对 1-苯乙基乙酸酯进行硝化,从而产生邻位和对位硝基产物的混合物,在皂化后可以分离 (Corrie,1996)。
杂环化反应
2-硝基-1-(2-硝基苯基)乙醇已被用于杂环化反应中。它被用于形成氧杂环,展示了它在有机合成中的多功能性 (Palchikov,2015)。
晶体结构研究
该化合物已在晶体学中得到研究。例如,研究了相关化合物与乙醇的分子复合物的晶体结构,提供了对此类结构中的相互作用和氢键的见解 (Kochetov 和 Kuz’mina,2007)。
作用机制
Target of Action
The primary target of 2-Nitro-1-(2-nitrophenyl)ethanol is PqsD , a key enzyme involved in signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . This enzyme plays a crucial role in the production of signal molecules that regulate various cellular processes.
Mode of Action
2-Nitro-1-(2-nitrophenyl)ethanol interacts with its target, PqsD, by inhibiting its function . This compound has been shown to display anti-biofilm activity and a tight-binding mode of action . It is also known to undergo photochemical reactions upon irradiation, forming 2-nitroso benzaldehyde or 2-nitroso acetophenone .
Biochemical Pathways
The inhibition of PqsD by 2-Nitro-1-(2-nitrophenyl)ethanol affects the production of signal molecules in Pseudomonas aeruginosa, thereby disrupting cell-to-cell communication . This disruption can lead to changes in gene expression and affect various downstream effects, such as virulence factor regulation and biofilm formation .
Result of Action
The inhibition of PqsD by 2-Nitro-1-(2-nitrophenyl)ethanol results in the disruption of cell-to-cell communication in Pseudomonas aeruginosa . This can lead to a decrease in the production of virulence factors and a reduction in biofilm formation . These changes at the molecular and cellular levels can potentially reduce the pathogenicity of the bacteria.
Action Environment
The action of 2-Nitro-1-(2-nitrophenyl)ethanol can be influenced by various environmental factors. For instance, the compound’s photochemical reactions are known to depend on the solvent used . Additionally, the compound’s efficacy as a PqsD inhibitor may be affected by factors such as pH and temperature
安全和危害
2-Nitro-1-(2-nitrophenyl)ethanol is harmful if swallowed or inhaled . It causes skin and eye irritation . It may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, spray . It is also recommended to avoid contact with skin, eyes, or clothing . It is advised to use personal protective equipment and ensure adequate ventilation . In case of ingestion or inhalation, it is advised to seek medical help .
属性
IUPAC Name |
2-nitro-1-(2-nitrophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c11-8(5-9(12)13)6-3-1-2-4-7(6)10(14)15/h1-4,8,11H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBINJEMMNGAHJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C[N+](=O)[O-])O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

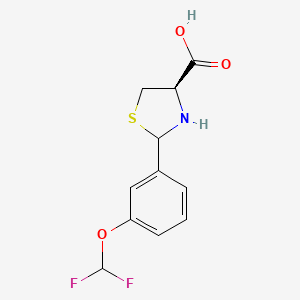
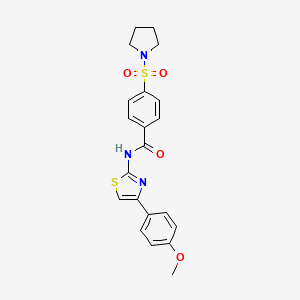
![1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride](/img/structure/B3017872.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B3017874.png)
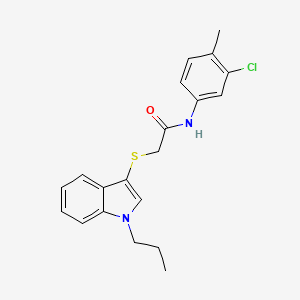
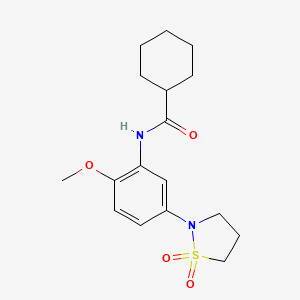


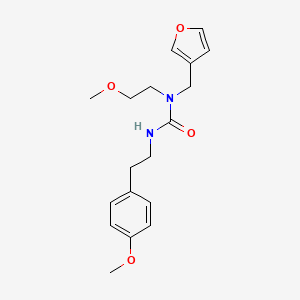
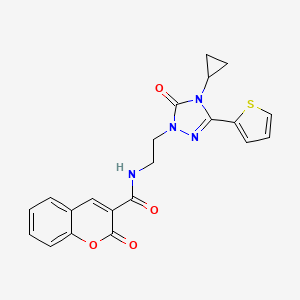
![2-Chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]propanamide](/img/structure/B3017887.png)
![7-{6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
![2-(4-methoxybenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3017890.png)
